

# Introduction: A Versatile Chiral Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: *1-(4-Bromophenyl)ethanamine hydrochloride*

Cat. No.: *B1341415*

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**1-(4-Bromophenyl)ethanamine hydrochloride**, with the CAS registry number 90006-14-7, is a chiral primary amine salt that has emerged as a crucial intermediate in the fields of pharmaceutical research and fine chemical synthesis. Its structure, featuring a chiral center adjacent to a functionalizable brominated aromatic ring, makes it a highly valuable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles. The presence of the bromine atom allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Stille), while the amine group serves as a handle for amidation, alkylation, and other nucleophilic transformations, making it a cornerstone for building diversity in molecular libraries.<sup>[1]</sup>

## Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. **1-(4-Bromophenyl)ethanamine hydrochloride** is a solid at room temperature, typically stored under an inert atmosphere to maintain its stability.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **1-(4-Bromophenyl)ethanamine Hydrochloride**

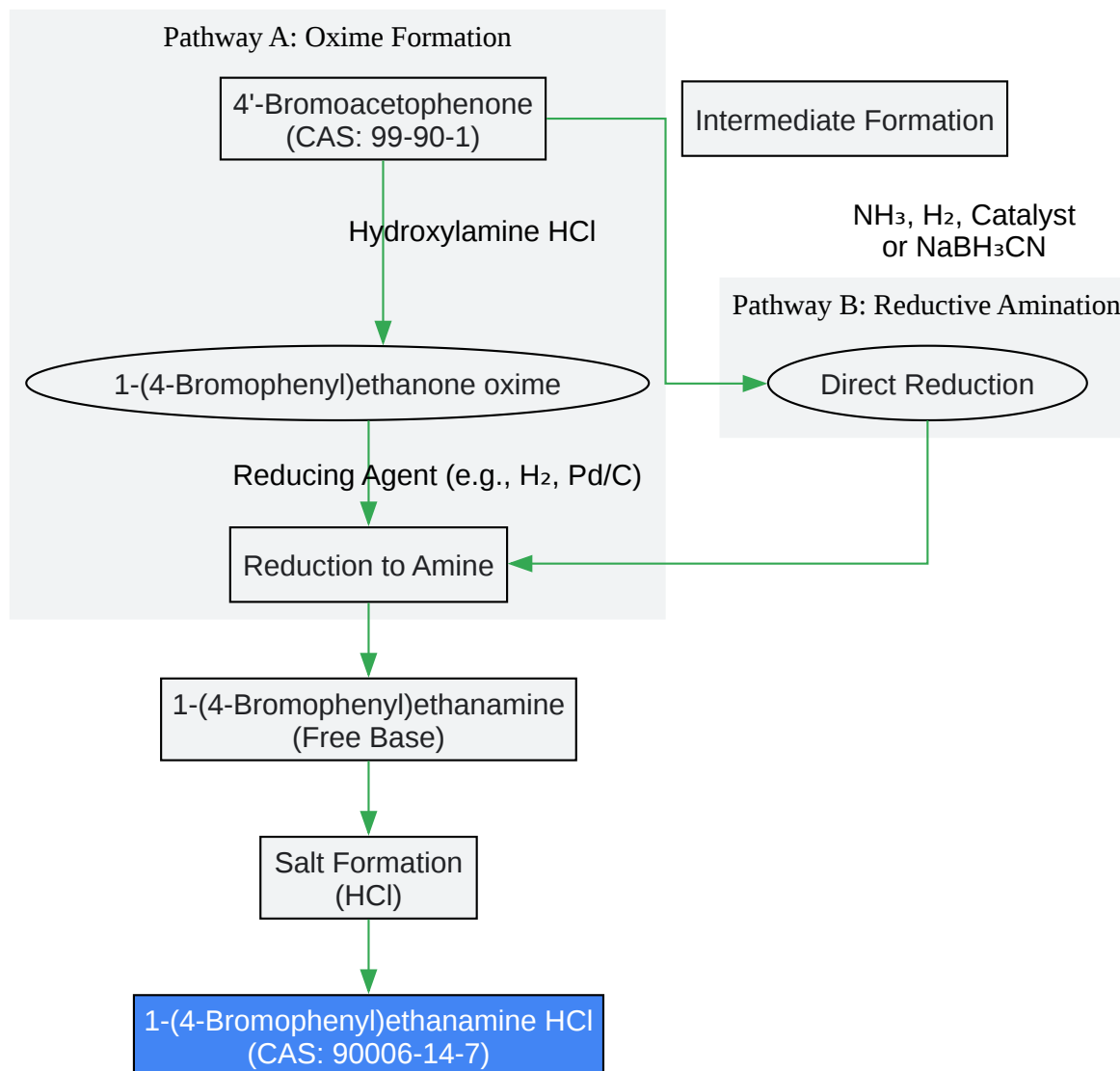
Property	Value	Source(s)
CAS Number	90006-14-7	[2][4][5]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrClN	[4][5]
Molecular Weight	236.54 g/mol	[2][3]
Appearance	Solid	[2]
Melting Point	212-214 °C	[2]
Storage Temperature	Room Temperature, Inert Atmosphere	[3]
IUPAC Name	1-(4-bromophenyl)ethan-1-amine hydrochloride	[3]
InChI Key	BQCAANUXMMQVAY-UHFFFAOYSA-N	[3]
Topological Polar Surface Area	26 Å <sup>2</sup>	[2]

## Synthesis and Manufacturing

The synthesis of **1-(4-Bromophenyl)ethanamine hydrochloride** is typically achieved via the reductive amination of its ketone precursor, 4'-bromoacetophenone. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

## Conceptual Synthesis Workflow

The logical flow from a common starting material to the final hydrochloride salt involves the formation of an imine or oxime intermediate, followed by reduction and salt formation. This approach is a cornerstone of amine synthesis in medicinal chemistry.



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Caption: General synthetic pathways to 1-(4-Bromophenyl)ethanamine HCl.

## Exemplary Laboratory Protocol: Synthesis via Oxime Intermediate

This protocol is a representative method based on established organic chemistry principles, such as those published in Organic Syntheses for related transformations.[6]

#### Step 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime

- To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4'-bromoacetophenone (1 equiv.), hydroxylamine hydrochloride (2.1 equiv.), and ethanol.[6]
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and slowly add it to a beaker of cold water to precipitate the product.
- Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(4-bromophenyl)ethanone oxime.

#### Step 2: Reduction to 1-(4-Bromophenyl)ethanamine

- In a hydrogenation vessel, dissolve the oxime intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
- Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
- Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
- Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude free-base amine.

#### Step 3: Formation of the Hydrochloride Salt

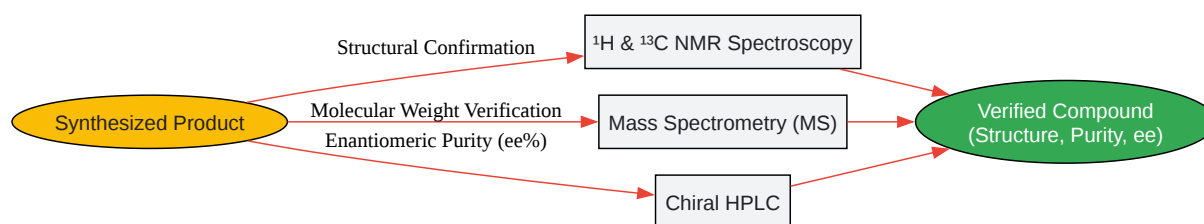
- Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

- Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.1 equivalents) with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(4-Bromophenyl)ethanamine hydrochloride**.

## Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final product. A multi-technique approach ensures a comprehensive quality assessment.

### Analytical Workflow



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Caption: Standard analytical workflow for compound validation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the molecular structure.<sup>[7][8]</sup>
  - <sup>1</sup>H NMR: Expect characteristic signals for the aromatic protons (typically two doublets in the 7.0-7.6 ppm range), the methine proton (a quartet adjacent to the amine), and the methyl protons (a doublet).
  - <sup>13</sup>C NMR: The spectrum will show distinct peaks for the four unique aromatic carbons, the methine carbon, and the methyl carbon.<sup>[7]</sup>

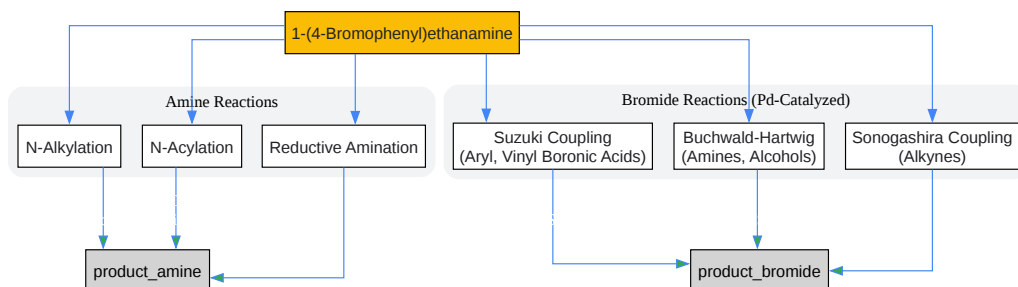
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight. The presence of bromine results in a characteristic isotopic pattern ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in ~1:1 ratio), leading to two major peaks ( $M^+$  and  $M+2$ ) that are a definitive indicator of a monobrominated compound.[\[9\]](#)
- **Chiral High-Performance Liquid Chromatography (HPLC):** This is the definitive method for determining enantiomeric purity (enantiomeric excess, ee%). Separation is achieved using a chiral stationary phase, allowing for the quantification of each enantiomer. Baseline separation of the enantiomers of 1-(4-bromophenyl)ethylaniline has been well-documented.[\[10\]](#)

## Applications in Research and Drug Development

The primary utility of **1-(4-Bromophenyl)ethanamine hydrochloride** lies in its role as a versatile chiral building block.[\[11\]](#) Its bifunctional nature allows for sequential or orthogonal synthetic modifications.

- **Pharmaceutical Intermediate:** It serves as a key starting material in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders.[\[5\]](#)
- **Chiral Resolving Agent:** The amine can be used as a resolving agent itself to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.[\[12\]](#) Classical resolution is a robust method when chiral synthesis is challenging or financially restrictive.[\[12\]](#)
- **Scaffold for Combinatorial Chemistry:** The bromophenyl group is a synthetic handle for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of compound libraries for drug discovery screening.

## Synthetic Utility Workflow



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Caption: Synthetic transformations enabled by the compound's functional groups.

## Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure laboratory safety. **1-(4-Bromophenyl)ethanamine hydrochloride** is classified as a hazardous substance. [\[2\]](#)[\[13\]](#)

Table 2: GHS Hazard and Precautionary Information

Classification	Code	Description	Source(s)
Hazard Statements	H302	Harmful if swallowed.	<a href="#">[2]</a> <a href="#">[3]</a>
	H315	Causes skin irritation.	
	H319	Causes serious eye irritation.	
	H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	<a href="#">[13]</a>
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	
	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[\[13\]](#)



- Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [\[13\]](#)[\[15\]](#)
- Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected before use. [\[15\]](#)
- Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin contact. [\[13\]](#)

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [\[13\]](#)
- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention. [\[13\]](#)[\[15\]](#)
- Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. [\[13\]](#)
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

## Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. [\[2\]](#)[\[3\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains. [\[16\]](#)

## Conclusion

**1-(4-Bromophenyl)ethanamine hydrochloride** is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile provide a reliable foundation for its use. The true value of this compound is realized in its application as a

versatile chiral building block, where its dual functional handles—the amine and the aryl bromide—provide synthetic chemists with a powerful platform for constructing novel, complex, and stereochemically defined molecules. Adherence to stringent safety protocols is essential for harnessing its full potential while ensuring the well-being of laboratory personnel.

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